tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate
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Overview
Description
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate is a complex organic compound that features a benzo[b]thiophene core substituted with a fluoro group and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate typically involves multiple stepsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the dioxaborolane group . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the benzo[b]thiophene core or other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions to introduce various substituents.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the benzo[b]thiophene core can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate
- tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the fluoro group and dioxaborolane moiety in this compound makes it particularly valuable for certain synthetic and research applications.
Properties
Molecular Formula |
C19H25BFNO4S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
tert-butyl N-[7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophen-2-yl]carbamate |
InChI |
InChI=1S/C19H25BFNO4S/c1-17(2,3)24-16(23)22-14-10-11-12(8-9-13(21)15(11)27-14)20-25-18(4,5)19(6,7)26-20/h8-10H,1-7H3,(H,22,23) |
InChI Key |
DAPGABYNEHCHRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(SC3=C(C=C2)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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